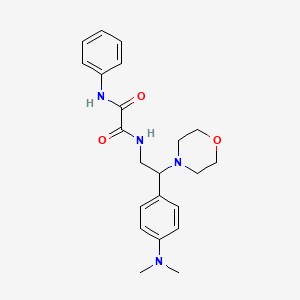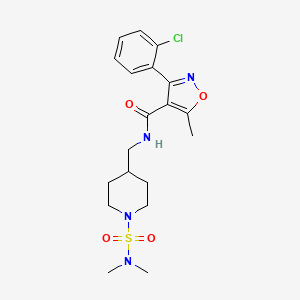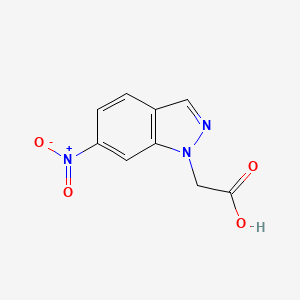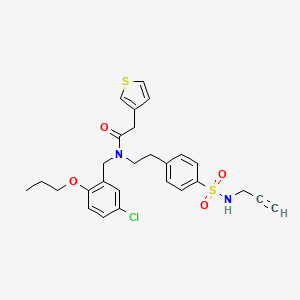
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Fluorescent Probe for Hypoxic Cells
A study by Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR). This probe was designed using a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups. It showed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, and dual emission. The probe successfully imaged the hypoxic status of tumor cells.
Synthesis and Complexation with Palladium(II) and Mercury(II)
Research by Singh et al. (2000) involved the synthesis of tellurated derivatives of morpholine, which reacted with palladium(II) and mercury(II). The study provided insights into the structural properties of these complexes and their potential applications in the field of organometallic chemistry.
Synthesis and Structures of Binuclear Copper(II) Complexes
Li et al. (2012) explored binuclear copper(II) complexes using a dimethylamino propyl oxalamide ligand. Their study, available here, showed that these complexes exhibit potent anticancer activities against certain human cancer cells. The study suggested that these complexes interact with DNA in an intercalation mode, correlating with their antitumor activities.
DNA-Intercalating Antitumor Agents
Atwell et al. (1989) synthesized a series of phenyl-substituted derivatives of a DNA-intercalating agent containing a dimethylamino ethyl group. Their research, detailed here, found several compounds with solid tumor activity, indicating the potential use of these compounds in cancer treatment.
Synthesis of α-Aminophosphonates and Antioxidant Activity
Reddy et al. (2016) conducted a study on the synthesis of α-aminophosphonates using morpholinoethanamine and dimethylphosphite. The synthesized compounds, as described here, showed significant antioxidant activity.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25(2)19-10-8-17(9-11-19)20(26-12-14-29-15-13-26)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELKXHKHHJSRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)
![3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2599391.png)

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile](/img/structure/B2599396.png)


![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
![3-Oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2599402.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2599403.png)



